molecular formula C10H11NO4 B555253 4-Carboxy-L-phenylalanine CAS No. 126109-42-0

4-Carboxy-L-phenylalanine

Cat. No. B555253
M. Wt: 209.2 g/mol
InChI Key: YXDGRBPZVQPESQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Carboxy-L-phenylalanine is a compound that has been studied for its potential to modify the side chains of amino acids, which can affect the dynamics, stability, and activity of enzymes and other proteins . It has a molecular weight of 209.2 and its IUPAC name is 4-[(2S)-2-amino-2-carboxyethyl]benzoic acid .


Synthesis Analysis

While specific synthesis methods for 4-Carboxy-L-phenylalanine were not found in the search results, a study mentioned the use of isoniazid derivatization combined with LC-MS/MS for the quantification of carboxyl-containing metabolites (CCMs), including phenylalanine . This method significantly improved the detection coverage and sensitivity of CCMs .


Molecular Structure Analysis

The InChI code for 4-Carboxy-L-phenylalanine is 1S/C10H11NO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 .


Chemical Reactions Analysis

Studies involving 4-Carboxy-L-phenylalanine aim to understand how modifications to the side chains of amino acids affect the dynamics, stability, and activity of enzymes and other proteins . This compound is also of interest in the design of novel peptides and proteins with altered chemical properties or enhanced biophysical characteristics .


Physical And Chemical Properties Analysis

4-Carboxy-L-phenylalanine is an off-white powder . It should be stored at temperatures between 0 - 8°C .

Scientific Research Applications

  • Phenylalanine Production Enhancement : L-Phenylalanine, a precursor to 4-Carboxy-L-phenylalanine, is significant in food and medicinal applications. Research has focused on improving its production through enzyme manipulation in E. coli, which can directly influence the yield of related compounds like 4-Carboxy-L-phenylalanine (Ding et al., 2016).

  • Opiate Receptor Research : A study using a derivative of phenylalanine, L-carboranylalanine, as a structural probe for the opiate receptor, demonstrates the potential for 4-Carboxy-L-phenylalanine in investigating receptor-ligand interactions (Eberle et al., 1977).

  • Enzyme Function Studies : Research into the structure and function of human phenylalanine hydroxylase, which is closely related to phenylalanine metabolism, provides insights into the role of terminal amino acids like 4-Carboxy-L-phenylalanine in enzyme function (Knappskog et al., 1996).

  • Fluorescent Amino Acid Synthesis : The synthesis of novel fluorescent α-amino acids, such as 4-phenanthracen-9-yl-l-phenylalanine, indicates the potential for developing similar fluorescent derivatives of 4-Carboxy-L-phenylalanine for use in cell imaging and biological studies (Gupta et al., 2020).

  • Signal Transduction Studies : The synthesis of Fmoc-protected 4-carboxydifluoromethyl-L-phenylalanine as a phosphotyrosyl mimetic suggests applications of 4-Carboxy-L-phenylalanine in studying signal transduction pathways (Yao et al., 1999).

  • Photochemical Studies : Investigations into the photochemical properties of L-phenylalanine and its complexes shed light on the potential for studying the photochemical behavior of related compounds like 4-Carboxy-L-phenylalanine (Lee et al., 2002).

  • Inhibitors in Enzymatic Pathways : Research into peptide-based tyrosine kinase inhibitors, including those containing 4-carboxy-L-phenylalanine, highlights its potential in developing new therapeutic agents (Lai et al., 2009).

Future Directions

While specific future directions for 4-Carboxy-L-phenylalanine were not found in the search results, one study mentioned the potential of a targeted metabolomics strategy using isoniazid derivatization combined with LC-MS/MS for trace biological lineage analysis .

properties

IUPAC Name

4-[(2S)-2-amino-2-carboxyethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDGRBPZVQPESQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Carboxy-L-phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Carboxy-L-phenylalanine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Carboxy-L-phenylalanine
Reactant of Route 3
4-Carboxy-L-phenylalanine
Reactant of Route 4
4-Carboxy-L-phenylalanine
Reactant of Route 5
Reactant of Route 5
4-Carboxy-L-phenylalanine
Reactant of Route 6
4-Carboxy-L-phenylalanine

Citations

For This Compound
3
Citations
M Wysocka, A Łȩgowska, E Bulak, A Jaśkiewicz… - Molecular …, 2007 - Springer
… -Anb5,2-NH2, where position X was replaced with several amino acids: L-pyridylalanine (Pal), 4-nitro-L-phenylalanine (Nif), 4-amino-Lphenylalanine (Amf), 4-carboxy-L-phenylalanine (…
Number of citations: 31 link.springer.com
JH Lai, TH Marsilje, S Choi, SA Nair… - The Journal of …, 1998 - Wiley Online Library
… )‐l‐phenylalanine and 4‐carboxy‐l‐phenylalanine within the context of the pentapeptide Ac… , gave the target pentapeptide inhibitors wherein X = 4‐carboxy‐l‐phenylalanine or 4‐(R,S‐…
Number of citations: 26 onlinelibrary.wiley.com
K Shen - 2001 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.